molecular formula C9H9ClFNO B1604586 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide CAS No. 347196-12-7

2-chloro-N-(3-fluoro-2-methylphenyl)acetamide

Cat. No. B1604586
Key on ui cas rn: 347196-12-7
M. Wt: 201.62 g/mol
InChI Key: PUPSLKVJMLPHCE-UHFFFAOYSA-N
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Patent
US06969713B2

Procedure details

The subtitle compound was prepared from 3-fluoro-2-methylaniline (0.232 g) and chloroacetyl chloride (0.164 ml) by the method of Example 33 step (iii) as a beige solid. Yield: 0.3 g
Quantity
0.232 g
Type
reactant
Reaction Step One
Quantity
0.164 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[Cl:10][CH2:11][C:12](Cl)=[O:13]>>[Cl:10][CH2:11][C:12]([NH:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([F:1])[C:3]=1[CH3:9])=[O:13]

Inputs

Step One
Name
Quantity
0.232 g
Type
reactant
Smiles
FC=1C(=C(N)C=CC1)C
Name
Quantity
0.164 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC1=C(C(=CC=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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